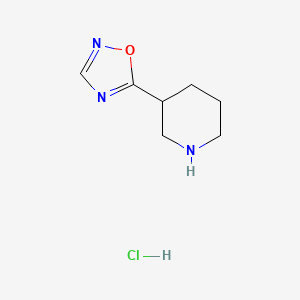
3-(1,2,4-Oxadiazol-5-yl)piperidine hydrochloride
Descripción general
Descripción
3-(1,2,4-Oxadiazol-5-yl)piperidine hydrochloride (3-ODP) is a synthetic compound that has been studied for its potential applications in the field of scientific research. 3-ODP is a derivative of the piperidine class of compounds, which are characterized by their cyclic, nitrogen-containing structure and their ability to interact with other molecules, such as proteins and enzymes. 3-ODP has been found to possess a range of biochemical and physiological effects when administered to laboratory animals and is being explored as a potential therapeutic agent for a variety of diseases.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Oxadiazole derivatives have been studied for their antimicrobial properties. For instance, certain compounds have shown moderate antibacterial action against various bacterial strains such as Staphylococcus aureus, Enterococcus faecalis, Escherichia coli, and Klebsiella pneumoniae . It’s plausible that “3-(1,2,4-Oxadiazol-5-yl)piperidine hydrochloride” could be explored for similar antimicrobial applications.
Anti-Trypanosomal Activity
Some oxadiazole derivatives have been evaluated for their anti-trypanosomal activity, particularly against Trypanosoma cruzi cysteine protease cruzain . This suggests a potential application in the treatment of diseases like Chagas disease.
Agricultural Applications
Some oxadiazole derivatives exhibit excellent antibacterial activity against plant pathogens, suggesting a use in developing agricultural fungicides or bactericides .
Propiedades
IUPAC Name |
5-piperidin-3-yl-1,2,4-oxadiazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O.ClH/c1-2-6(4-8-3-1)7-9-5-10-11-7;/h5-6,8H,1-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPOHBYQRNMINOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=NC=NO2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,2,4-Oxadiazol-5-yl)piperidine hydrochloride | |
CAS RN |
1803586-45-9 | |
| Record name | Piperidine, 3-(1,2,4-oxadiazol-5-yl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803586-45-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl N-[4-(fluorosulfonyl)-2-nitrophenyl]carbamate](/img/structure/B1431934.png)




![N-methyl-4-oxa-1-azabicyclo[3.3.1]nonan-6-amine](/img/structure/B1431939.png)
![3-[(2-Methoxybenzyl)sulfonyl]pyrrolidine hydrochloride](/img/structure/B1431940.png)
![4-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]piperidine dihydrochloride](/img/structure/B1431942.png)

![Methyl 8-methyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylate dihydrochloride](/img/structure/B1431947.png)


![2-{1,4-Dioxaspiro[4.5]decan-6-yl}acetaldehyde](/img/structure/B1431952.png)
